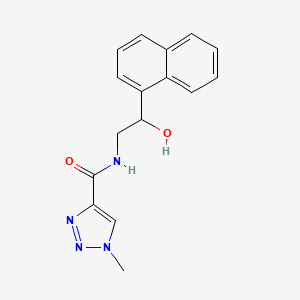

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-20-10-14(18-19-20)16(22)17-9-15(21)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10,15,21H,9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQWUMNXAIHWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its significant role in medicinal chemistry as a pharmacophore. The presence of the naphthyl group contributes to its lipophilicity and potential for interaction with biological targets.

Key Properties:

- Molecular Weight: 489.6 g/mol

- Hydrogen Bond Donor Count: 3

- Hydrogen Bond Acceptor Count: 6

- Rotatable Bond Count: 10

- LogP (Octanol-Water Partition Coefficient): 2.0, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole-containing compounds. For instance, compounds with triazole moieties have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | Apoptosis induction |

| Compound 10 | A-431 | 1.98 ± 1.22 | Inhibition of Bcl-2 protein |

| N-(2-hydroxy...) | Various | TBD | Potentially via apoptosis or cell cycle arrest |

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances cytotoxicity, suggesting that modifications to the naphthyl or triazole rings could optimize activity .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Triazole derivatives are known for their antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Activity Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | TBD |

| Antibacterial | S. aureus | TBD |

Compounds with similar structures have demonstrated significant antibacterial activity, attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways .

Case Study: Triazole Derivatives in Cancer Therapy

A study evaluated various triazole derivatives for their anticancer properties. Among these, a derivative structurally similar to N-(2-hydroxy...) exhibited significant antiproliferative effects on multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through molecular dynamics simulations . The results indicated that modifications to the naphthyl and triazole moieties could further enhance activity.

Research Findings on GlyT1 Inhibition

Another area of research focused on the inhibition of glycine transporters (GlyT1). Compounds similar to N-(2-hydroxy...) were tested for their ability to inhibit glycine uptake in HEK293 cells expressing GlyT1:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 64 | High |

| N-(2-hydroxy...) | TBD | TBD |

The results suggested that structural modifications could lead to enhanced selectivity and potency against GlyT1, presenting a potential avenue for treating disorders related to glycine dysregulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below compares key structural features of the target compound with similar 1,2,3-triazole-4-carboxamide derivatives:

| Compound Name | Triazole Substituents | Carboxamide Side Chain | Key Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Target Compound | 1-methyl | N-(2-hydroxy-2-(naphthalen-1-yl)ethyl) | Hydroxyl, naphthalene, carboxamide | C₁₈H₁₈N₄O₂ | 326.36 g/mol |

| N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-... [15] | 1-(2-(2-fluorophenyl)-2-hydroxyethyl) | N-(2-(cyclohex-1-en-1-yl)ethyl) | Fluorophenyl, cyclohexene, hydroxyl | C₂₂H₂₅FN₄O₂ | 396.46 g/mol |

| N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-... [16] | 1-methyl | N-(2-methoxy-2-(2-methoxyphenyl)ethyl) | Methoxy, aryl | C₁₇H₂₀N₄O₃ | 340.37 g/mol |

| RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) [4] | 1-[(2,6-difluorophenyl)methyl] | None (directly substituted triazole) | Difluorophenyl | C₁₀H₈F₂N₄O | 250.20 g/mol |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide [1] | 4-((naphthalen-1-yloxy)methyl) | N-phenylacetamide | Naphthyloxy, acetamide | C₂₁H₁₈N₄O₂ | 358.40 g/mol |

Key Observations :

Physicochemical Properties

Infrared (IR) Spectroscopy Data:

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition between an alkyne (e.g., propargyl-naphthalene derivatives) and an azide (e.g., substituted 2-azidoacetamides). Key steps include:

- Reaction Conditions : 10 mol% Cu(OAc)₂ catalyst, tert-BuOH:H₂O (3:1) solvent, room temperature, 6–8 hours.

- Workup : Quenching with ice, extraction with ethyl acetate, and recrystallization in ethanol (yields 70–85%) .

- Critical Variables : Catalyst loading, solvent ratio, and reaction time significantly impact yield.

Q. How can the structure of this compound be confirmed experimentally?

Use multi-spectral characterization :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670–1682 cm⁻¹, triazole ring vibrations at ~1250–1300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 8.3–8.4 ppm) and carbon assignments .

- HRMS : Validate molecular mass (e.g., [M+H]⁺ with <1 ppm error) .

Q. What solvent systems are effective for purification?

Recrystallization in ethanol is commonly used to purify triazole-carboxamide derivatives, achieving >99% purity. Ethanol’s polarity aids in removing unreacted azides/alkynes while preserving product stability .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Apply quantum chemical calculations (e.g., density functional theory) to model the 1,3-dipolar cycloaddition mechanism. Key steps:

Q. How do substituents on the naphthalene or triazole moieties influence bioactivity?

Conduct structure-activity relationship (SAR) studies :

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., compound 6b/6m in –2) enhance stability but may reduce solubility.

- Hydrophobic Substituents : Naphthalene extensions improve membrane permeability, as shown in analogs with similar scaffolds .

- Experimental Validation : Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate with computational docking results.

Q. How can contradictory data on reaction yields or spectral assignments be resolved?

Implement factorial design experiments to isolate conflicting variables:

Q. What advanced techniques are used to study reaction kinetics?

Employ in-situ monitoring tools :

- Real-Time NMR/IR : Track intermediate formation and reaction progression.

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., alkyne activation vs. cycloaddition).

- Computational Dynamics : Simulate time-resolved reaction trajectories using molecular dynamics (MD) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.